N-(3,4-dimethylphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide
Overview
Description
N-(3,4-dimethylphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide is a useful research compound. Its molecular formula is C18H20FN3OS2 and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.10318278 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial and Antioxidant Activities
Thiosemicarbazones, including compounds structurally related to N-(3,4-dimethylphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide, have been investigated for their potential antibacterial and antioxidant activities. A study synthesized and evaluated a series of novel thiosemicarbazones for their efficacy against Gram-positive pathogens such as Enterococcus faecalis and Staphylococcus aureus. These compounds also demonstrated antioxidant activity against radicals like DPPH and ABTS, highlighting their potential in therapeutic applications related to oxidative stress and bacterial infections (Karaküçük-İyidoğan et al., 2014).
Anticancer Activity
Another important area of application is in the development of anticancer agents. Derivatives of hydrazinecarbothioamide have been synthesized and evaluated for their anticancer activity. A particular focus has been on benzothiazole acylhydrazones, which have shown promising results in inhibiting the growth of various cancer cell lines, indicating the potential of these compounds in cancer therapy (Osmaniye et al., 2018).
Corrosion Inhibition
Research has also explored the use of thiosemicarbazone derivatives as corrosion inhibitors, particularly for protecting metals such as aluminum alloy in corrosive environments. These compounds effectively inhibit corrosion by forming an adsorbed protective layer on the metal surface, demonstrating their potential in industrial applications to extend the life of metal structures and components (Prakashaiah et al., 2018).
Fluorescent Probing and Environmental Applications
Additionally, derivatives of hydrazinecarbothioamide have been utilized in the development of fluorescent probes for detecting metal ions in biological and environmental samples. These probes offer a high sensitivity and specificity for metal ions like Zn2+, facilitating their detection in various matrices, which is crucial for environmental monitoring and biological research (Suh et al., 2022).
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[[2-[(4-fluorophenyl)methylsulfanyl]acetyl]amino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3OS2/c1-12-3-8-16(9-13(12)2)20-18(24)22-21-17(23)11-25-10-14-4-6-15(19)7-5-14/h3-9H,10-11H2,1-2H3,(H,21,23)(H2,20,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKSWPPOBQAVFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NNC(=O)CSCC2=CC=C(C=C2)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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